1-(4,4-Dimethoxyoxan-3-yl)-3-(2,2-dimethylbutyl)urea
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Overview
Description
1-(4,4-Dimethoxyoxan-3-yl)-3-(2,2-dimethylbutyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dimethoxyoxane ring and a dimethylbutyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethoxyoxan-3-yl)-3-(2,2-dimethylbutyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethoxyoxane with 2,2-dimethylbutyl isocyanate in the presence of a suitable catalyst. The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Reaction Scheme:
4,4-Dimethoxyoxane+2,2-Dimethylbutyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dimethoxyoxan-3-yl)-3-(2,2-dimethylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyoxane ring or the dimethylbutyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea compounds with various functional groups.
Scientific Research Applications
1-(4,4-Dimethoxyoxan-3-yl)-3-(2,2-dimethylbutyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethoxyoxan-3-yl)-3-(2,2-dimethylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4,4-Dimethoxyoxan-3-yl)-3-(2,2-dimethylbutyl)urea can be compared with other urea derivatives, such as:
1-(4-Methoxyphenyl)-3-(2,2-dimethylbutyl)urea: Similar structure but with a methoxyphenyl group instead of a dimethoxyoxane ring.
1-(4,4-Dimethoxyoxan-3-yl)-3-(2,2-dimethylpropyl)urea: Similar structure but with a dimethylpropyl group instead of a dimethylbutyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,4-dimethoxyoxan-3-yl)-3-(2,2-dimethylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-6-13(2,3)10-15-12(17)16-11-9-20-8-7-14(11,18-4)19-5/h11H,6-10H2,1-5H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBKSDRMFDNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CNC(=O)NC1COCCC1(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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